molecular formula C8H8Br2O B100019 1-Bromo-4-(2-bromoethoxy)benzene CAS No. 18800-30-1

1-Bromo-4-(2-bromoethoxy)benzene

Cat. No.: B100019
CAS No.: 18800-30-1
M. Wt: 279.96 g/mol
InChI Key: SRGBSEMMGLSUMI-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of benzene, characterized by the presence of two bromine atoms and an ethoxy group attached to the benzene ring

Chemical Reactions Analysis

1-Bromo-4-(2-bromoethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2-bromoethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-bromoethoxy)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it an electrophilic center, allowing it to react with nucleophiles and form new chemical bonds . This property is exploited in various synthetic applications to create more complex molecules.

Comparison with Similar Compounds

1-Bromo-4-(2-bromoethoxy)benzene can be compared with other brominated benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-4-(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGBSEMMGLSUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172141
Record name 2-Bromoethyl p-bromophenyl ether
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18800-30-1
Record name 1-Bromo-4-(2-bromoethoxy)benzene
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Record name 2-Bromoethyl p-bromophenyl ether
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Record name 18800-30-1
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Record name 2-Bromoethyl p-bromophenyl ether
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Record name 2-bromoethyl p-bromophenyl ether
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Record name 1-Bromo-4-(2-bromoethoxy)benzene
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Synthesis routes and methods I

Procedure details

To a suspension of 4-bromophenol (2.00 g, 11.6 mmol) in water (20 mL) was added 1,2-dibromoethane (5.40 g, 28.8 mmol) and sodium hydroxide (0.700 g, 17.5 mmol). Then, the mixture was heated at reflux for 12 hours. Water was added, and the mixture was extracted with ethyl acetate (4×30 mL). The combined organic layers were washed with brine (3×20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. The crude product was purified by flash chromatography (0-10% ethyl acetate/petroleum ether) to afford the title compound (1.8 g, 56%) as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromophenol (30 g, 173 mmol), dibromoethane (40 mL, 464 mmol), NaOH (11.0 g, 275 mmol) and water (430 mL) was refluxed for 11 h. The phases were separated and the organic phase was further purified by distillation, yielding the sub-title compound (40.1 g 83%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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